Beta-Blocking Potency vs. Pindolol
Mepindolol demonstrates significantly higher potency as a beta-adrenoceptor antagonist compared to its close structural analog, pindolol [1]. In vitro studies using isolated guinea pig atria show that mepindolol is approximately 6.5 times more potent than pindolol in blocking isoproterenol-induced responses [1].
| Evidence Dimension | Beta-blocking potency (pA2 values for antagonism of isoproterenol responses) |
|---|---|
| Target Compound Data | pA2 = 9.96 (95% CI: 9.91–10.01) for rate responses; pA2 = 9.52 (95% CI: 9.44–9.60) for force responses |
| Comparator Or Baseline | Pindolol: pA2 = 9.20 (95% CI: 9.15–9.25) for rate responses; pA2 = 8.85 (95% CI: 8.76–8.94) for force responses |
| Quantified Difference | Mepindolol is approximately 6.5 times more potent than pindolol [1]. |
| Conditions | In vitro assays using guinea pig right atria (chronotropic response) and paced left atria (inotropic response) stimulated with isoproterenol [1]. |
Why This Matters
This quantifiable difference in potency is crucial for researchers designing dose-response experiments and for clinical procurement where a more potent agent may allow for lower dosing regimens, potentially reducing off-target effects.
- [1] Anderson WG. β-Blocking Potency of Mepindolol and Pindolol Against Isoproterenol-Induced Inotropic and Chronotropic Responses in Guinea Pig Atria. J Cardiovasc Pharmacol. 1984 Jan-Feb;6(1):12. View Source
